Structural Differentiation from (4-Nitrophenyl)urea: The Impact of a Methylene Spacer on Molecular Geometry and Intermolecular Interactions
[(4-Nitrophenyl)methyl]urea differs fundamentally from its direct analog (4-nitrophenyl)urea (CAS 556-10-5) due to the presence of a methylene bridge. This spacer prevents the aryl ring from achieving coplanarity with the urea group, a conformation observed in (4-nitrophenyl)urea that favors a specific, well-defined hydrogen-bonded tape motif [1]. This conformational difference leads to distinct crystal packing, solubility, and thermal properties. For procurement, this means that (4-nitrophenyl)urea is a poor substitute for applications requiring the specific steric and electronic environment of the methylene-linked analog, such as in the design of supramolecular gels or as a building block with a different spatial presentation of the urea hydrogen-bond donors and acceptors [2].
| Evidence Dimension | Molecular Conformation (Urea-Aryl Dihedral Angle) |
|---|---|
| Target Compound Data | Non-coplanar; aryl ring twisted out of urea plane due to methylene spacer (inferred from analogous N-aryl-N'-alkyl ureas) [1] |
| Comparator Or Baseline | (4-Nitrophenyl)urea: Coplanar or near-coplanar conformation, enabling a standard urea α-network tape motif [2] |
| Quantified Difference | Qualitative difference in packing; no direct quantitative angle data available. |
| Conditions | Solid-state X-ray crystallography and computational modeling. |
Why This Matters
For researchers developing supramolecular assemblies or crystalline materials, the choice between a methylene-bridged urea and a direct N-aryl urea dictates the resulting hydrogen-bonding network and macroscopic material properties, making the wrong selection a critical failure point.
- [1] Piana, F. et al. Substituent interference on supramolecular assembly in urea gelators: synthesis, structure prediction and NMR. Soft Matter, 2016, 12, 4034-4043. DOI: 10.1039/c6sm00607h View Source
- [2] Murray, J.S. et al. A computational analysis of some diaryl ureas in relation to their observed crystalline hydrogen bonding patterns. J Comput Aided Mol Des, 1991, 5, 75-87. DOI: 10.1007/BF00124392 View Source
